![molecular formula C20H26FN3O4S B2645762 methyl 4-cyclopropyl-7-fluoro-6-(4-isopropylpiperazin-1-yl)-4H-benzo[b][1,4]thiazine-2-carboxylate 1,1-dioxide CAS No. 1116010-23-1](/img/structure/B2645762.png)
methyl 4-cyclopropyl-7-fluoro-6-(4-isopropylpiperazin-1-yl)-4H-benzo[b][1,4]thiazine-2-carboxylate 1,1-dioxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Typically, the description of a compound includes its IUPAC name, common names, and structural formula. The structure can give insights into the compound’s properties and reactivity.
Synthesis Analysis
This involves studying the methods used to synthesize the compound. It can include multi-step syntheses, starting materials, reaction conditions, and yields.Molecular Structure Analysis
This involves studying the compound’s molecular geometry, bond lengths and angles, and electronic structure. Techniques used can include X-ray crystallography, NMR spectroscopy, and computational chemistry.Chemical Reactions Analysis
This involves studying the reactions the compound undergoes. It can include studying the compound’s reactivity, identifying reaction mechanisms, and determining the products of the reaction.Physical And Chemical Properties Analysis
This involves studying properties such as the compound’s melting point, boiling point, solubility, and stability. It can also include studying the compound’s chemical properties, such as its acidity or basicity.Wissenschaftliche Forschungsanwendungen
Antimicrobial Properties
- A series of 1,4-benzothiazine compounds, closely related to the specified chemical, were synthesized and demonstrated significant antimicrobial properties, exhibiting antifungal and antibacterial activity. These findings suggest potential applications of similar compounds in combating microbial infections (Sonawane et al., 2009).
Antibacterial and Antifungal Studies
- Research on fluoroquinolone-based 4-thiazolidinones, structurally related to the given compound, revealed promising antibacterial and antifungal activities. This indicates the potential of these compounds in the development of new antimicrobial agents (Patel & Patel, 2010).
Synthesis and Biological Activity
- The synthesis of novel biologically active 4-hydroxy-N'-(benzylidene)-2H-benzo[e][1,2]thiazine-3-carbohydrazide 1,1-dioxides, similar in structure, was achieved. These compounds showed antibacterial and DPPH radical scavenging activities, indicating their potential in biological and pharmaceutical applications (Zia-ur-Rehman et al., 2009).
Pesticidal Activities
- Compounds within the benzothiazine family have been synthesized and evaluated for their insecticidal and fungistatic activities, suggesting a possible application in agriculture for pest control (Khan, Bano, & Nizamuddin, 1995).
Anticancer Potential
- Research on pyrazole with benzo[d]thiazoles containing hydrazinecarboximidamide substituent, which shares a similar structural framework, revealed significant cytotoxicity and apoptotic activity in various cancer cell lines. This suggests a potential application in cancer therapy (Liu et al., 2019).
Safety And Hazards
This involves identifying any hazards associated with the compound, such as toxicity or flammability. It also involves determining safe handling and storage procedures for the compound.
Zukünftige Richtungen
This involves identifying areas for future research. This could include developing new syntheses for the compound, studying new reactions of the compound, or investigating new uses for the compound.
I hope this general information is helpful. If you have more specific questions or if there’s a different compound you’re interested in, feel free to ask!
Eigenschaften
IUPAC Name |
methyl 4-cyclopropyl-7-fluoro-1,1-dioxo-6-(4-propan-2-ylpiperazin-1-yl)-1λ6,4-benzothiazine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26FN3O4S/c1-13(2)22-6-8-23(9-7-22)16-11-17-18(10-15(16)21)29(26,27)19(20(25)28-3)12-24(17)14-4-5-14/h10-14H,4-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CISYBHKBSZDMSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCN(CC1)C2=CC3=C(C=C2F)S(=O)(=O)C(=CN3C4CC4)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26FN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 4-cyclopropyl-7-fluoro-6-(4-isopropylpiperazin-1-yl)-4H-benzo[b][1,4]thiazine-2-carboxylate 1,1-dioxide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

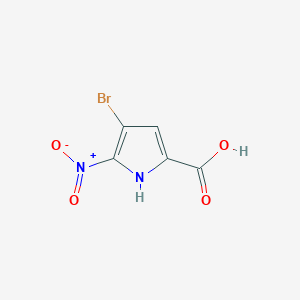
![3-Methyl-6-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-2-one](/img/structure/B2645680.png)
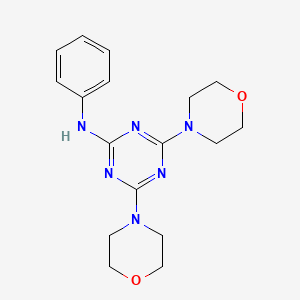
![6-(4-(Pyrazin-2-yl)-1,4-diazepan-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2645683.png)
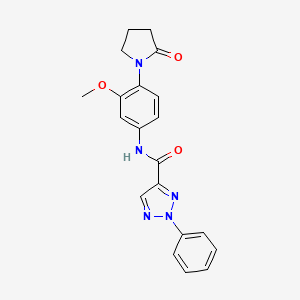
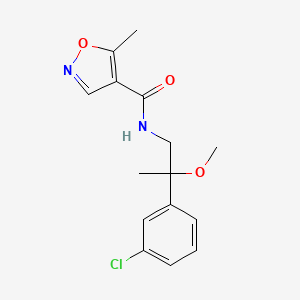
![2-((1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2645689.png)
![2-((2-(4-ethoxyphenyl)-7-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-1-(piperidin-1-yl)ethanone](/img/structure/B2645691.png)
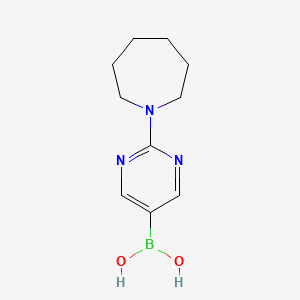
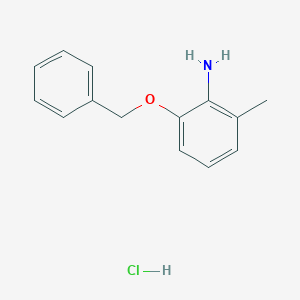
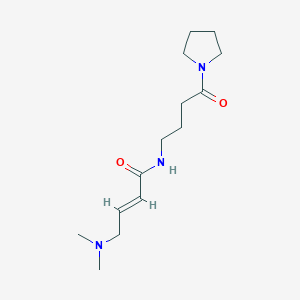
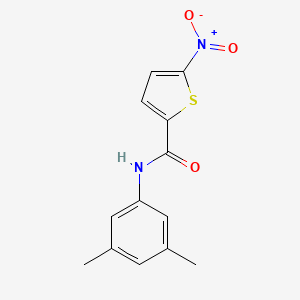
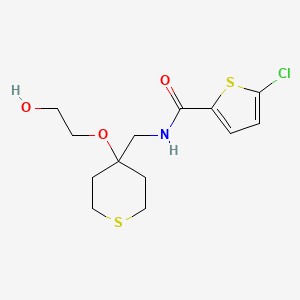
![(Z)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2645702.png)